molecular formula C22H30O4 B1245842 5-epi-Isospongiaquinone

5-epi-Isospongiaquinone

Cat. No.: B1245842
M. Wt: 358.5 g/mol
InChI Key: LKNAVZKSKJJHQH-UPOGBMBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-epi-Isospongiaquinone is a sesquiterpene/quinone natural product first isolated from the Australian marine sponge Spongia hispida in 1992 . Its structure comprises a drimane-type sesquiterpene fused to a quinone moiety, with absolute stereochemistry established as 5S,8S,9R,10S through spectroscopic analysis and chemical correlation with isospongiaquinone . During isolation, an ethylated analog, 5-epi-homoisospongiaquinone, was also identified, though it is hypothesized to be an artifact of the extraction process .

Properties

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

3-[[(1R,2S,4aR,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-19(24)16(23)11-17(26-5)20(15)25/h7,11,14,18,24H,6,8-10,12H2,1-5H3/t14-,18+,21-,22+/m0/s1

InChI Key

LKNAVZKSKJJHQH-UPOGBMBOSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCC=C2C)C

Canonical SMILES

CC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCC=C2C)C

Synonyms

5-epi-isospongiaquinone
isospongiaquinone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-epi-isospongiaquinone becomes evident when compared to related sesquiterpene quinones. Below is a detailed analysis of its key analogs:

Isospongiaquinone

  • Structural Differences: Isospongiaquinone shares the same drimane-quinone skeleton but differs in stereochemistry at C-5 (5R configuration in isospongiaquinone vs. 5S in this compound) .
  • Biological Activity: Both compounds exhibit antibiotic properties, but this compound demonstrates broader-spectrum activity, including inhibition of methicillin-resistant Staphylococcus aureus (MRSA) .
  • Synthesis: Acid-catalyzed rearrangements interconvert ilimaquinone (a related metabolite) with both isospongiaquinone and its 5-epi counterpart, highlighting their biosynthetic relationship .

5-epi-Homoisospongiaquinone

  • Structural Differences : This analog features an additional ethyl group at C-15, likely introduced during isolation .
  • Biological Activity: Limited data exist, but its structural modification may reduce bioactivity compared to this compound, as seen in similar ethylated derivatives .

Smenoqualone

  • Structural Relationship: Smenoqualone is proposed to arise from acid-catalyzed rearrangement of this compound . It lacks the hydroxyl group on the quinone ring.
  • Biological Activity: Unlike this compound, smenoqualone is inactive in antimicrobial, antifungal, and cytotoxic assays, underscoring the critical role of the free quinone hydroxyl group for bioactivity .

Ilimaquinone and 5-epi-Ilimaquinone

  • Structural Differences: Ilimaquinone possesses a rearranged 4,9-friedodrimane skeleton, while 5-epi-ilimaquinone shares the 5S configuration with this compound .
  • Biological Activity: Both compounds show cytotoxicity against human tumor cell lines (e.g., HepG2, MCF-7), but this compound exhibits additional antibiotic effects absent in ilimaquinone derivatives .

Nakijiquinones

  • Functional Comparison: Nakijiquinones (e.g., nakijiquinone P) share a drimane-quinone framework but lack the C-5 hydroxyl group. They inhibit tyrosine kinases (e.g., EGFR) rather than demonstrating antibiotic activity, indicating divergent structure-activity relationships .

Data Tables

Table 1. Structural and Stereochemical Comparison

Compound Skeleton Type Key Stereochemistry Bioactive Moieties Source
This compound Drimane-quinone 5S,8S,9R,10S Quinone hydroxyl Spongia hispida
Isospongiaquinone Drimane-quinone 5R,8S,9R,10S Quinone hydroxyl Spongia hispida
Smenoqualone Rearranged drimane 5S,8S,9R,10S None Smenospongia spp.
Ilimaquinone 4,9-Friedodrimane 5R,8S,9R,10S Quinone hydroxyl Hippospongia spp.

Key Research Findings

Stereochemical Impact: The 5S configuration in this compound enhances antibiotic potency compared to its 5R counterparts, likely due to improved target binding .

Biosynthetic Flexibility: Acid-catalyzed rearrangements interconvert ilimaquinone, isospongiaquinone, and their 5-epi derivatives, suggesting a shared biosynthetic pathway .

Activity Determinants: The free hydroxyl group on the quinone ring is critical for antimicrobial activity, as its absence (e.g., in smenoqualone) abolishes bioactivity .

Synthetic Accessibility: Stereocontrolled synthesis of the cis-decalin framework in this compound has been achieved using scandium triflate-catalyzed homologation, enabling further pharmacological exploration .

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